2-oxo-2H-chromen-4-yl 3-chlorobenzoate
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Overview
Description
2-oxo-2H-chromen-4-yl 3-chlorobenzoate is a chemical compound that belongs to the class of coumarin derivatives. Coumarins are a group of organic compounds known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a coumarin moiety linked to a chlorobenzoate group, which imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 2-oxo-2H-chromen-4-yl 3-chlorobenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for a specific duration to yield the desired ester product . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.
Chemical Reactions Analysis
2-oxo-2H-chromen-4-yl 3-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorobenzoate group.
Oxidation and Reduction Reactions: The coumarin moiety can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-oxo-2H-chromen-4-yl 3-chlorobenzoate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and molecular targets.
Material Science: Coumarin-based compounds are explored for their use in the development of fluorescent sensors and materials for molecular recognition.
Mechanism of Action
The mechanism of action of 2-oxo-2H-chromen-4-yl 3-chlorobenzoate involves its interaction with specific molecular targets and pathways. The coumarin moiety is known to inhibit enzymes such as carbonic anhydrase and monoamine oxidase, which play crucial roles in various physiological processes . The compound’s ability to modulate these enzymes’ activity contributes to its biological effects, including anticancer and anti-inflammatory properties.
Comparison with Similar Compounds
2-oxo-2H-chromen-4-yl 3-chlorobenzoate can be compared with other coumarin derivatives, such as:
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Similar in structure but with different substitution patterns, leading to variations in biological activity and chemical reactivity.
7-hydroxycoumarin derivatives: Widely used as building blocks for the synthesis of novel coumarin-based compounds with diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other coumarin derivatives.
Properties
IUPAC Name |
(2-oxochromen-4-yl) 3-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClO4/c17-11-5-3-4-10(8-11)16(19)21-14-9-15(18)20-13-7-2-1-6-12(13)14/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXRHHFGYTWXRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)OC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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